molecular formula C16H18N4OS2 B10996834 4-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

4-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B10996834
M. Wt: 346.5 g/mol
InChI Key: HTHSGWBFZKFPAJ-UHFFFAOYSA-N
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Description

4-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide: is a chemical compound with the following structural formula:

C22H19FN4OS2\text{C}_{22}\text{H}_{19}\text{FN}_4\text{OS}_2C22​H19​FN4​OS2​

.

Preparation Methods

Synthetic Routes:

Industrial Production Methods:

Industrial-scale production methods for this compound are proprietary and may not be publicly disclosed. it is likely that manufacturers employ efficient and scalable synthetic processes.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction reactions could yield reduced derivatives of the compound.

    Substitution: Substitution reactions may occur at functional groups, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) and electrophiles (e.g., alkyl halides).

Major Products:

The specific products formed during these reactions would depend on the reaction conditions and the substituents present in the compound.

Scientific Research Applications

This compound has diverse applications across scientific fields:

    Chemistry: It may serve as a building block for the synthesis of other compounds.

    Biology: Researchers might explore its interactions with biological macromolecules.

    Medicine: Investigations could focus on its potential pharmacological properties.

    Industry: It could find use in materials science or as a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or signaling pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with structurally related compounds. Unfortunately, no specific similar compounds are mentioned in the available literature.

Properties

Molecular Formula

C16H18N4OS2

Molecular Weight

346.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C16H18N4OS2/c1-10(2)15-19-20-16(23-15)18-13(21)8-5-9-14-17-11-6-3-4-7-12(11)22-14/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,18,20,21)

InChI Key

HTHSGWBFZKFPAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCCC2=NC3=CC=CC=C3S2

Origin of Product

United States

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